molecular formula C9H10Cl2O2S B6172022 ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate CAS No. 210098-11-6

ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate

Cat. No.: B6172022
CAS No.: 210098-11-6
M. Wt: 253.1
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Description

Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate is an organic compound with the molecular formula C9H10Cl2O2S It is a derivative of thiophene, a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate typically involves the esterification of 3-(2,5-dichlorothiophen-3-yl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-(2,5-dichlorothiophen-3-yl)propanoic acid.

    Reduction: Formation of 3-(2,5-dichlorothiophen-3-yl)propanol.

    Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential as a drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved can vary and are subject to ongoing research.

Comparison with Similar Compounds

Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate can be compared with other similar compounds, such as:

Properties

CAS No.

210098-11-6

Molecular Formula

C9H10Cl2O2S

Molecular Weight

253.1

Purity

95

Origin of Product

United States

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